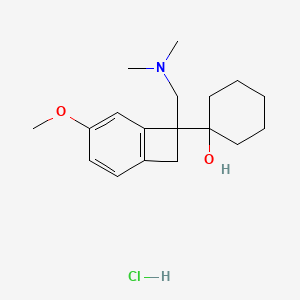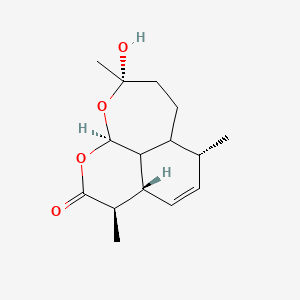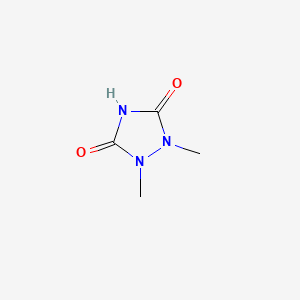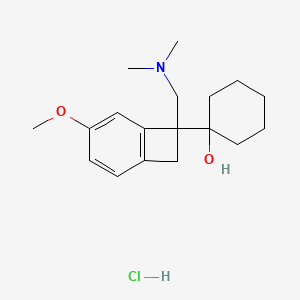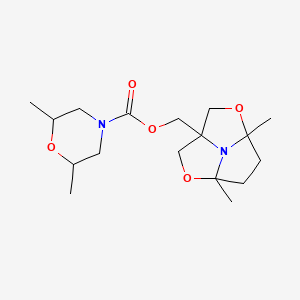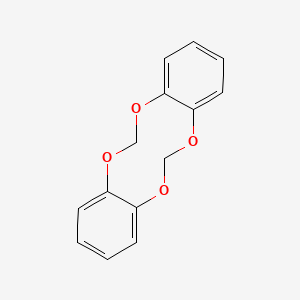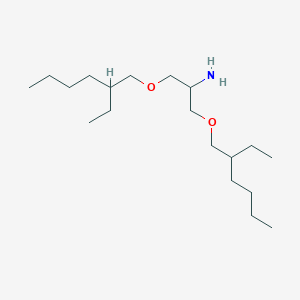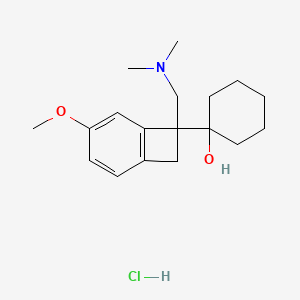
22Wtc47mln
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 22Wtc47mln 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride . It has the molecular formula C18H27NO2.ClH and is identified by the International Chemical Identifier (InChI) DZWMZTDDPDXARM-UHFFFAOYSA-N
Preparation Methods
The synthesis of 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride involves several steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a series of cyclization reactions.
Introduction of functional groups: The dimethylamino and methoxy groups are introduced through substitution reactions.
Final cyclohexanol formation: The final step involves the formation of the cyclohexanol moiety and its subsequent conversion to the hydrochloride salt.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride: undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group is believed to play a crucial role in binding to receptors or enzymes, modulating their activity. The bicyclic structure provides stability and specificity to its interactions .
Comparison with Similar Compounds
Similar compounds to 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol hydrochloride include:
- 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanone
- 1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexane
1-(7-((dimethylamino)methyl)-4-methoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)cyclohexanol: (without the hydrochloride)
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and applications .
Properties
CAS No. |
242473-12-7 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-[7-[(dimethylamino)methyl]-4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-19(2)13-17(18(20)9-5-4-6-10-18)12-14-7-8-15(21-3)11-16(14)17;/h7-8,11,20H,4-6,9-10,12-13H2,1-3H3;1H |
InChI Key |
DZWMZTDDPDXARM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CC2=C1C=C(C=C2)OC)C3(CCCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


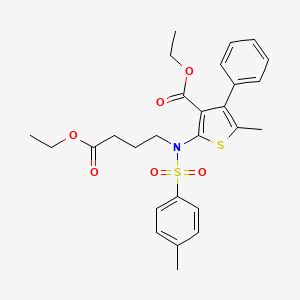
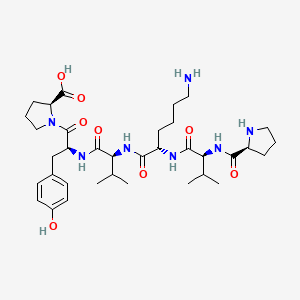
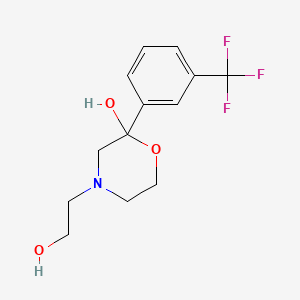
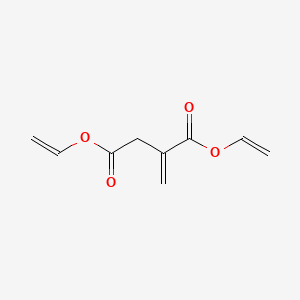
![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
